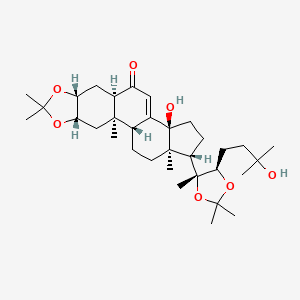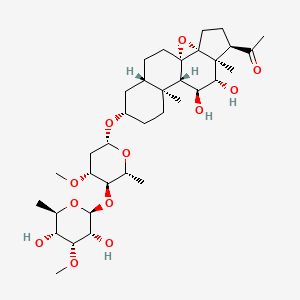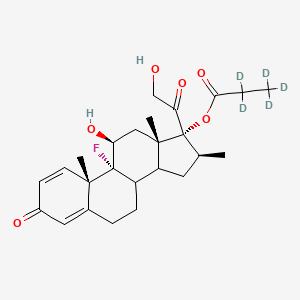
Ecdysterone 2,3:20,22-diacetonide
Overview
Description
Synthesis Analysis
Ecdysterone 2,3:20,22-diacetonide can be synthesized from its precursor, 20-hydroxyecdysone , through chemical transformations. Specific methods involve acetylation or acetonidation of the hydroxyl groups at positions 2, 3, 20, and 22. These synthetic steps yield the diacetonide derivative .
Molecular Structure Analysis
The molecular formula of Ecdysterone 2,3:20,22-diacetonide is C33H52O7 . It has a complex structure with multiple hydroxyl groups and a unique arrangement of carbon atoms. The detailed molecular structure can be visualized using chemical modeling software or NMR spectroscopy .
Chemical Reactions Analysis
Ecdysterone 2,3:20,22-diacetonide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. For example, hydrolysis of this compound yields 20,22-monoacetonides and deprotected ecdysteroids. Detailed NMR spectroscopy can determine the stereochemistry of the hydroxyl groups and other functional moieties .
Scientific Research Applications
Role in Insect and Crustacean Development
Ecdysteroids, including Ecdysterone 2,3:20,22-diacetonide, are polyhydroxylated sterols that function as molting and metamorphosis hormones in insects and crustaceans . They are vital for the development and survival of these organisms .
Pharmacological Activity in Humans
Ecdysteroids exhibit a wide spectrum of pharmacological activity in humans, without exerting toxic, androgenic, or estrogenic effects . This makes them potentially useful in a variety of therapeutic applications.
Treatment of Cardiovascular Disorders
Ecdysteroid-containing drugs have been used in medicine to treat cardiovascular disorders . Their low toxicity and broad range of pharmacological effects make them suitable for this purpose .
Treatment of Central Nervous System Disorders
Ecdysteroids have also been used to treat disorders of the central nervous system . Their pharmacological activity can help to alleviate symptoms and improve patient outcomes .
Treatment of Reproductive System Disorders
Ecdysteroids can be used to treat disorders of the reproductive system . Their pharmacological effects can help to regulate hormonal imbalances and improve reproductive health .
Chemosensitizing Activity
New 20E 2,3;20,22-diacetonide derivatives have been found to have high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines . This suggests potential applications in cancer treatment .
Potentiation of Antitumor Activity
Ecdysteroid dioxolanes such as 20-hydroxyecdysone 2,3;20,22-diacetonide have been found to effectively potentiate the in vitro antitumor activity of several chemotherapeutic agents including doxorubicin, paclitaxel, and vincristine .
Multi-Drug Resistance in Cancer Treatment
Ecdysteroid 2,3-dioxolanes have been found to hyper-sensitize multi-drug resistant (MDR) cancer cells to doxorubicin without inhibiting the efflux function of P-glycoprotein (P-gp), a major cause of MDR . This suggests that these compounds could be used to enhance the effectiveness of chemotherapy in MDR cancers .
Mechanism of Action
Target of Action
Ecdysterone 2,3:20,22-diacetonide is a derivative of ecdysteroids, which are polyhydroxylated sterols . The primary targets of ecdysteroids are insects and crustaceans, where they function as molting and metamorphosis hormones . In humans, ecdysteroids exhibit a wide spectrum of pharmacological activity without exerting toxic, androgenic, or estrogenic effects .
Mode of Action
Ecdysterone 2,3:20,22-diacetonide interacts with its targets by binding to the estrogen receptor (ER) . This binding mediates the anabolic effect of ecdysterone . The compound’s derivatives, such as oximes, oxime ethers, and lactams, have been found to exhibit high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines .
Biochemical Pathways
Ecdysterone 2,3:20,22-diacetonide affects the biochemical pathways related to molting and metamorphosis in insects and crustaceans . In humans, it influences various pharmacological pathways, contributing to its wide spectrum of activity . .
Pharmacokinetics
Ecdysteroids, in general, are known to have a broad range of pharmacological effects in mammals . More research is needed to outline the specific ADME properties of Ecdysterone 2,3:20,22-diacetonide and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Ecdysterone 2,3:20,22-diacetonide are primarily observed in its cytotoxicity and chemosensitizing activity in cancer cell lines . It has been found to have high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines . This suggests that the compound could potentially be used in cancer treatment, although more research is needed to confirm this.
properties
IUPAC Name |
(1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMGCVRGSIXOB-APTIWFLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]5[C@@H](C4)OC(O5)(C)C)C)[C@@]1(CC[C@@H]2[C@@]6([C@H](OC(O6)(C)C)CCC(C)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273529 | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22798-98-7 | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22798-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3-(4-Hydroxy-1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]hexanoate](/img/structure/B1152098.png)
![[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1152104.png)

